Advanced Scaffold Engineering: A Technical Guide to the Chemical Properties and Applications of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid
Advanced Scaffold Engineering: A Technical Guide to the Chemical Properties and Applications of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid
Executive Summary
In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to more complex, sp3-rich three-dimensional scaffolds is a proven strategy to improve target selectivity and pharmacokinetic profiles. 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS: 1823899-09-7) represents a highly privileged, multifunctional building block that perfectly aligns with this paradigm[1].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and synthetic methodologies associated with this compound. By dissecting its three orthogonal functional handles—the N1-secondary amine, the C7-aryl bromide, and the C8-carboxylic acid—we outline how researchers can leverage this scaffold to synthesize complex biologically active molecules and advanced materials[2].
Physicochemical & Structural Properties
The utility of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid stems from its unique structural electronics. The tetrahydroquinoline (THQ) core provides a rigid bicyclic system. The electron-withdrawing carboxylic acid at C8 and the electron-donating secondary amine at N1 create a push-pull electronic environment across the aromatic ring, which directly influences the reactivity of the C7-bromine during transition-metal catalysis.
Quantitative Data Summary
The following table summarizes the core computational and physical properties of the compound[1]:
| Property | Value | Structural Significance |
| Chemical Name | 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | Core bicyclic scaffold with orthogonal handles. |
| CAS Number | 1823899-09-7 | Unique registry identifier for procurement/tracking. |
| Molecular Formula | C10H10BrNO2 | Indicates a high degree of functional density. |
| Molecular Weight | 256.10 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| InChIKey | MQHHIPYCYSIJHH-UHFFFAOYSA-N | Standardized structural representation. |
| Hydrogen Bond Donors | 2 (Amine -NH, Carboxyl -OH) | Facilitates strong target-protein interactions. |
| Hydrogen Bond Acceptors | 3 (Amine N, Carboxyl O's) | Enhances aqueous solubility and binding affinity. |
Structural Reactivity & Functionalization Logic
The true value of this scaffold lies in the causality of its reactivity. Successful utilization requires understanding the steric and electronic interplay between its functional groups.
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C7-Aryl Bromide (Cross-Coupling Handle): The bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the steric bulk of the adjacent C8-carboxylic acid requires the use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos or SPhos) to facilitate efficient oxidative addition and reductive elimination.
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C8-Carboxylic Acid (Amidation/Esterification): This group is highly sterically hindered due to the flanking C7-bromine and the N1-amine. Standard coupling reagents (like DCC) often fail or result in low yields. Highly reactive uronium-based coupling reagents (e.g., HATU) combined with a strong base (e.g., DIPEA) are required to drive amide bond formation.
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N1-Secondary Amine (Alkylation/Acylation): The nitrogen lone pair is partially delocalized into the aromatic ring, making it less nucleophilic than a standard aliphatic amine. Electrophilic functionalization at this site often requires elevated temperatures or stronger bases (e.g., NaH) for efficient alkylation.
Caption: Orthogonal functionalization pathways of the 7-Bromo-THQ-8-COOH scaffold.
Experimental Methodologies
Protocol: Selective Reduction of 7-Bromoquinoline-8-carboxylic Acid
A common synthetic route to access the tetrahydroquinoline core involves the reduction of the corresponding quinoline precursor. Expert Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2 gas is strictly contraindicated here. Pd/C will rapidly cause reductive debromination of the C7-Br bond. To preserve the aryl halide while selectively reducing the nitrogen-containing heterocycle, an ionic reduction utilizing Sodium Cyanoborohydride ( NaBH3CN ) in Trifluoroacetic Acid (TFA) is employed.
Step-by-Step Workflow:
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Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 7-bromoquinoline-8-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).
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Acidification: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10.0 eq) dropwise over 10 minutes. The strong acid protonates the quinoline nitrogen, activating the pyridine ring toward nucleophilic attack.
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Reduction: Portion-wise, add Sodium Cyanoborohydride ( NaBH3CN , 3.0 eq) over 15 minutes. Self-validating step: Vigorous gas evolution may occur; maintain the temperature at 0 °C until addition is complete, then allow it to warm to room temperature.
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Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor progression via LC-MS. The mass shift from the quinoline ( [M+H]+ ) to the tetrahydroquinoline ( [M+H]++4 ) confirms successful reduction without debromination.
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Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO3 until the pH reaches ~6.0. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Caption: Step-by-step synthetic workflow for the selective reduction of the pyridine ring.
Applications in Drug Discovery
Tetrahydroquinoline derivatives are recognized as highly versatile pharmacophores. The specific substitution pattern of 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid makes it an ideal precursor for synthesizing complex, biologically active molecules[2].
Historically, functionalized quinoline and tetrahydroquinoline hybrids have demonstrated significant efficacy as inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), making them highly relevant in neurodegenerative disease research (e.g., Alzheimer's and Parkinson's diseases)[3]. Furthermore, carboxylic acid derivatives of tetrahydroquinolines have been extensively investigated for their antirheumatic and antimicrobial activities[4]. The presence of the C7-bromine allows medicinal chemists to rapidly generate libraries of derivatives via late-stage functionalization, optimizing binding affinity and lipophilicity (LogP) for specific biological targets.
References
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MDPI (Molecules) : Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Available at:[Link]
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Semantic Scholar (Pharmaceuticals) : Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase. Available at:[Link]
